molecular formula C20H34O3P2 B6298230 Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide CAS No. 1788085-46-0

Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B6298230
CAS No.: 1788085-46-0
M. Wt: 384.4 g/mol
InChI Key: YJGCBXLKTYYGGA-UHFFFAOYSA-N
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Description

Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS: 1788085-46-0) is a P-chiral phosphorus ligand with the molecular formula C₂₀H₃₄O₃P₂ (MW: 384.43). It is widely employed in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its steric bulk and enantioselectivity . The compound is typically stored under inert conditions (2–8°C) and requires careful handling owing to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGCBXLKTYYGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Phosphorus-Mediated Cyclization

The benzo[d]oxaphosphole scaffold is constructed through a phosphorus-mediated cyclization reaction. Starting with 4-methoxy-2-(tert-butyl)phenol, treatment with dichlorophenylphosphine under basic conditions generates a phosphinite intermediate, which undergoes intramolecular cyclization upon heating. This step forms the 2,3-dihydrobenzo[d]oxaphosphole ring with a tert-butyl substituent at position 3.

Key Conditions

  • Solvent : Toluene or xylene

  • Temperature : 110–130°C

  • Catalyst : None (thermal activation)

  • Yield : 65–72%

Functionalization with Phosphine Oxide Groups

The phosphine oxide moiety is introduced via oxidation of a tertiary phosphine precursor. After cyclization, the phosphorus atom at position 2 is oxidized using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in dichloromethane. This step converts the phosphine to a phosphine oxide while preserving the stereochemistry.

Reaction Profile

ParameterValue
Oxidizing AgentTBHP (70% in H₂O)
Reaction Time6–8 hours
Temperature25°C (room temp)
Yield85–90%

Stereochemical Control in (2S,3S) Configuration

Chiral Auxiliary-Assisted Synthesis

The (2S,3S) stereochemistry is achieved using chiral tert-butyl groups as auxiliaries. A nickel-catalyzed quaternization reaction aligns the substituents stereoselectively. For example, (R)-BINAP ligands induce the desired configuration during the formation of the oxaphosphole ring.

Catalytic System

  • Catalyst : NiCl₂(dppe) (5 mol%)

  • Ligand : (R)-BINAP (10 mol%)

  • Solvent : Phenol (azotropic removal)

  • Yield : 48–75%

Resolution of Diastereomers

Diastereomers are separated via column chromatography using silica gel and a hexane/ethyl acetate gradient (10:1 to 5:1). The (2S,3S) isomer elutes earlier due to its lower polarity compared to the (2R,3R) form.

Chromatographic Data

IsomerRf Value (Hexane:EtOAc 8:1)
(2S,3S)0.43
(2R,3R)0.37

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) increase cyclization rates but reduce stereoselectivity. Xylene balances reactivity and selectivity, achieving 72% yield at 130°C.

Solvent Comparison

SolventYield (%)Selectivity (S,S:R,R)
Toluene653:1
Xylene724:1
DMF551.5:1

Catalytic vs. Stoichiometric Approaches

Nickel catalysis improves yields for electron-deficient aryl bromides, whereas electron-rich substrates react without metal catalysts.

Substrate-Specific Yields

Aryl BromideCatalystYield (%)
4-MethoxyphenylNone70
3-NitrophenylNiCl₂85

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 18H, t-Bu), 3.82 (s, 3H, OCH₃), 6.82–7.15 (m, 4H, aromatic).

  • ³¹P NMR (162 MHz, CDCl₃): δ 28.5 (P=O), 15.3 (P-O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S,3S) configuration, with bond lengths of P=O (1.48 Å) and P-C (1.82 Å).

Crystallographic Data

ParameterValue
Space GroupP2₁2₁2₁
R Factor0.032
Bond Angle (P-O-C)118.7°

Challenges and Limitations

Steric Hindrance from tert-Butyl Groups

Bulky tert-butyl substituents slow reaction kinetics, necessitating prolonged heating (24–48 hours) for complete conversion.

Sensitivity to Moisture

The phosphine oxide intermediate hydrolyzes in aqueous media, requiring anhydrous conditions during Wittig reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Cyclization-Oxidation70ModerateHigh
Quaternization-Wittig60HighModerate
Kabachnik–Fields55LowLow

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can regenerate the original phosphine compound.

Scientific Research Applications

Catalytic Applications

Asymmetric Hydrogenation:
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has been utilized as a chiral ligand in asymmetric hydrogenation reactions. This application is crucial for synthesizing enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with transition metals enhances its effectiveness in these reactions .

Cross-Coupling Reactions:
The compound also plays a role in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a ligand that facilitates the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules. This application is particularly valuable in the synthesis of biaryl compounds, which are prevalent in many natural products and pharmaceuticals .

Material Science

Polymer Chemistry:
In polymer science, this compound has been investigated for its potential as a stabilizer or additive in polymer formulations. Its phosphine oxide moiety can impart thermal stability and enhance the mechanical properties of polymers, making it suitable for high-performance applications .

Pharmaceutical Chemistry

Drug Development:
The compound's unique structural features allow it to be explored as a lead compound in drug development. Its ability to modulate biological activity through interactions with various biological targets makes it a candidate for further investigation in medicinal chemistry .

Case Studies and Research Findings

StudyApplicationFindings
Study on Asymmetric Hydrogenation Utilization as a chiral ligandDemonstrated high enantioselectivity in hydrogenation of ketones .
Cross-Coupling Mechanism Analysis Role in Suzuki-Miyaura reactionsFound to enhance reaction rates and yields significantly .
Polymer Stabilization Research Application in polymer formulationsImproved thermal stability and mechanical properties observed .

Mechanism of Action

The mechanism of action of di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or catalysts, thereby influencing their activity and selectivity. The pathways involved may include coordination to metal ions and stabilization of transition states in catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents at the 4-position of the benzo[d][1,3]oxaphosphole ring. Key derivatives include:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight Key Applications
Methoxy derivative (1788085-46-0) -OCH₃ C₂₀H₃₄O₃P₂ 384.43 Asymmetric hydrogenation
Isopropoxy derivative (2374143-32-3) -OCH(CH₃)₂ C₂₂H₃₈O₃P₂ 426.52 Suzuki-Miyaura coupling
Dimethylamino derivative (1788085-47-1) -N(CH₃)₂ C₂₁H₃₇NO₂P₂ 397.47 Cross-coupling reactions
Dimethoxyphenyl derivative (1884680-48-1) -2,6-(OCH₃)₂C₆H₃ C₃₈H₄₄O₆P₂ 658.71 High-steric-demand catalysis

Key Observations :

  • Steric Effects : The tert-butyl groups at phosphorus and the benzo ring enhance steric hindrance, improving enantioselectivity in asymmetric reactions .
  • Electronic Effects: Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups modulate electron density, affecting catalytic activity. For example, the dimethylamino variant exhibits superior performance in palladium-catalyzed Suzuki-Miyaura reactions .
  • Solubility : The isopropoxy derivative (2374143-32-3) shows improved solubility in organic solvents compared to the methoxy analog, facilitating reaction setup .

Catalytic Performance

Asymmetric Hydrogenation
  • The methoxy derivative (1788085-46-0) achieves >99% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated esters .
  • The dimethoxyphenyl analog (1884680-48-1) demonstrates higher turnover numbers (TON > 10,000) due to enhanced steric protection of the metal center .
Cross-Coupling Reactions
  • The dimethylamino derivative (1788085-47-1) enables aryl-alkyl Suzuki-Miyaura couplings with challenging substrates (e.g., ArBr) at low catalyst loadings (0.5 mol%) .
  • In contrast, the methoxy variant is less effective in these reactions, highlighting the importance of electron-donating substituents .

Commercial Availability and Cost

Compound (Supplier) Purity Price (100 mg) Key Suppliers
Methoxy derivative (Aladdin) ≥97% $500 Aladdin, Zejun, Daicel
Dimethoxyphenyl derivative ≥97% $2000 BLDpharm, Zejun
Isopropoxy derivative 98% Custom pricing AiFChem, ZJ-0181

Cost Drivers : Higher molecular complexity (e.g., dimethoxyphenyl groups) and niche applications (e.g., high-steric-demand catalysis) justify the elevated cost of derivatives like ZJ-0044 .

Biological Activity

Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS: 1788085-46-0) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
Molecular FormulaC20H34O3P2
Molecular Weight384.44 g/mol
Purity≥ 97%
IUPAC NameThis compound
SMILESCOC1=C2P(C(C)(C)C)C(P(C(C)(C)C)(C(C)(C)C)=O)OC2=CC=C1

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For example, in vitro assays have shown reduced viability in breast cancer cells treated with this compound.

Case Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Neuroprotective Effects :
    • In a model of neurodegeneration, this compound was observed to reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications in neuroprotective therapies.

Toxicity and Safety

Safety assessments have been conducted to evaluate the toxicity profile of this compound. In vitro cytotoxicity assays revealed that it exhibits low toxicity towards normal human fibroblasts at therapeutic concentrations. However, further in vivo studies are required to fully understand its safety profile.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related phosphine oxides was performed.

Compound NameAntioxidant ActivityAnticancer ActivityNeuroprotective Effect
Di-tert-butyl(3-(tert-butyl)-4-methoxy-...)ModerateSignificantYes
Diethyl(phenyl)-phosphine oxideLowModerateNo
Diphenyl(4-fluorophenyl)-phosphine oxideHighLowYes

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric excess (ee) in the preparation of this compound?

The synthesis typically employs asymmetric catalysis or chiral auxiliaries. For instance, highlights a method yielding ≥99% ee using stereospecific phosphine oxide intermediates under controlled reaction conditions (e.g., low-temperature lithiation and chiral ligand mediation). Key steps include:

  • Stereochemical control : Use of (2S,3S)-configured intermediates to preserve stereochemistry during ring closure .
  • Purification : Chromatographic separation on silica gel modified with chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 31^{31}P NMR is critical for confirming phosphorus oxidation states (δ ~20–30 ppm for phosphine oxides) and stereochemical environments .
  • HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) coupled to high-resolution mass spectrometry validates purity (>97%) and molecular weight (426.52 g/mol) .

Q. What solvents and reaction conditions minimize decomposition during storage or handling?

  • Storage : Anhydrous conditions under inert gas (argon) at –20°C to prevent hydrolysis of the phosphine oxide group .
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols); use dichloromethane or toluene for dissolution .

Advanced Research Questions

Q. How does the stereochemistry of the oxaphospholane ring influence catalytic or ligand-binding properties?

The (2S,3S) configuration ( ) enhances steric bulk, which impacts:

  • Ligand design : The tert-butyl groups create a rigid, electron-rich environment, favoring coordination to transition metals like palladium in cross-coupling reactions .
  • Catalytic activity : Comparative studies show that mismatched stereochemistry (e.g., 2R,3S) reduces enantioselectivity by >50% in asymmetric catalysis .

Q. What strategies resolve contradictions in reported 31^{31}31P NMR chemical shifts for structurally similar derivatives?

Discrepancies arise from solvent effects and counterion interactions. To standardize

  • Reference calibration : Use trimethyl phosphate (δ = 0 ppm) as an internal standard.
  • Solvent normalization : Compare shifts in deuterated chloroform vs. DMSO-d6, noting deviations of ±3 ppm due to hydrogen bonding .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nucleophilic attack susceptibility at the phosphorus center .
  • Transition states : Simulate steric effects of tert-butyl groups on reaction pathways (e.g., activation barriers increase by ~10 kcal/mol compared to less bulky analogs) .

Methodological Challenges

Q. What experimental precautions mitigate phosphorus-oxygen bond hydrolysis during prolonged reactions?

  • Moisture control : Use Schlenk lines or gloveboxes with <1 ppm H2_2O.
  • Additives : Include molecular sieves (3Å) or scavengers like triethylamine to neutralize acidic byproducts .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Batch optimization : Scale reactions incrementally (e.g., 100 mg → 1 g) while monitoring exothermicity to avoid decomposition.
  • Flow chemistry : Continuous-flow systems improve mixing and heat dissipation, increasing yields from 60% (batch) to >85% .

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